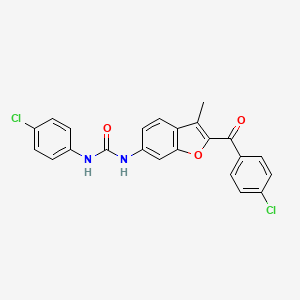

1-(2-(4-Chlorobenzoyl)-3-methylbenzofuran-6-yl)-3-(4-chlorophenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

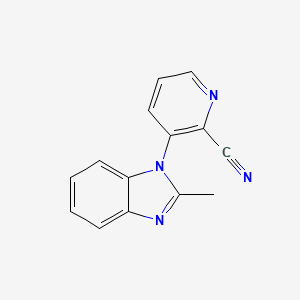

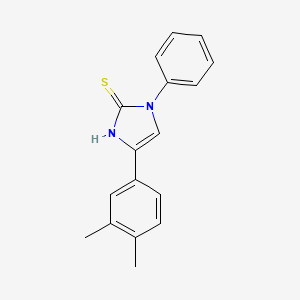

The compound “1-(2-(4-Chlorobenzoyl)-3-methylbenzofuran-6-yl)-3-(4-chlorophenyl)urea” is a complex organic molecule. It contains several functional groups, including a benzofuran, a urea, and two chlorobenzoyl groups. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple aromatic rings and functional groups. The benzofuran and chlorobenzoyl groups are likely to contribute to the compound’s stability and reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications

Insecticide Efficacy and Mode of Action

This compound, alongside its analogs, is highlighted in research for its unique insecticidal properties. It operates through an unprecedented mechanism by interfering with the deposition of insect cuticle, ultimately preventing successful molting or pupation which leads to the death of the insect. This mode of action is distinct as it does not affect mammals, positioning it as a safe insecticidal option (Mulder & Gijswijt, 1973; Deul, Jong, & Kortenbach, 1978).

Biological Activity

Investigations into the biological activity of derivatives of this compound have shown promising results. For instance, novel urea derivatives were synthesized and demonstrated significant antitumor activities, suggesting potential for further exploration in medical research (Ling et al., 2008; Xia, 2011).

Environmental Interactions

Research has also delved into the environmental fate and interactions of such compounds. For example, the impact of urea on the formation of chlorinated aromatics in combustion flue gas was studied, showing that urea could influence the formation and emission of certain toxic compounds, thereby affecting environmental pollution control strategies (Ren et al., 2021).

Structural Analysis

Crystal structure analyses have been conducted to understand the molecular configuration of such compounds better. These studies are crucial for designing more effective and safer chemical agents by elucidating the interactions at the molecular level that contribute to their biological and environmental activities (Jeon et al., 2014; Cho et al., 2015).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-3-(4-chlorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16Cl2N2O3/c1-13-19-11-10-18(27-23(29)26-17-8-6-16(25)7-9-17)12-20(19)30-22(13)21(28)14-2-4-15(24)5-3-14/h2-12H,1H3,(H2,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADAGXFDQIUJUCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)NC(=O)NC3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-YL]-1-(4-chlorophenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2783359.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-tosylbutanamide](/img/structure/B2783365.png)

![4-(3,4-dimethoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2783378.png)

![N-(4-Chlorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2783379.png)

![(E)-4-(Dimethylamino)-N-[2-[(3-ethyl-1,2-oxazol-5-yl)methoxy]ethyl]but-2-enamide](/img/structure/B2783380.png)